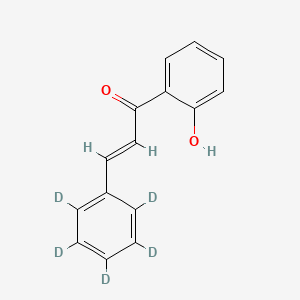
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a synthetic chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is labeled with deuterium, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:
Reactants: 2-Hydroxybenzaldehyde and acetophenone-d5
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate higher volumes of reactants
Automated systems: For precise control of reaction conditions
Purification steps: Including recrystallization and chromatography to ensure high purity of the final product
化学反応の分析
Types of Reactions
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propenone moiety can be reduced to form a saturated ketone.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Saturated ketones
Substitution: Halogenated chalcones
科学的研究の応用
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies and isotope labeling experiments.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one involves its interaction with various molecular targets:
Enzyme inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA interaction: It may intercalate into DNA, disrupting replication and transcription processes, contributing to its anticancer properties.
Oxidative stress: It can induce oxidative stress in cells, leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
(2E)-1-(2-Hydroxyphenyl)-3-phenyl-2-propen-1-one: Similar structure but without deuterium labeling.
(2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group on the phenyl ring.
(2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one: Contains a nitro group on the phenyl ring.
Uniqueness
The uniqueness of (2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one lies in its deuterium labeling, which makes it particularly valuable in isotope labeling studies and mechanistic investigations. This labeling allows for precise tracking of the compound in various chemical and biological processes.
特性
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-CDTMZHDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857821 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146196-93-2 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
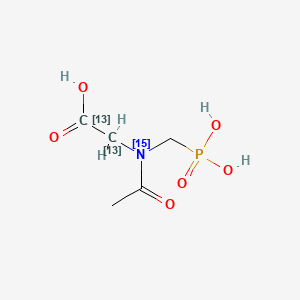
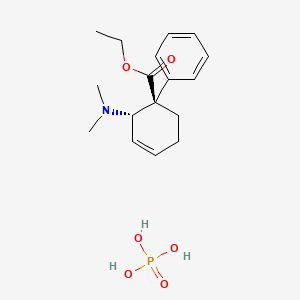
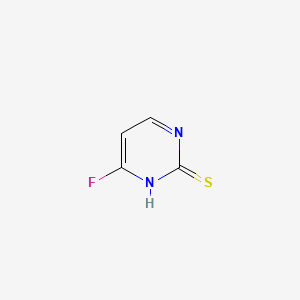

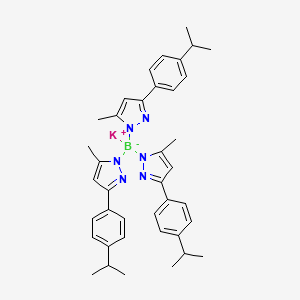



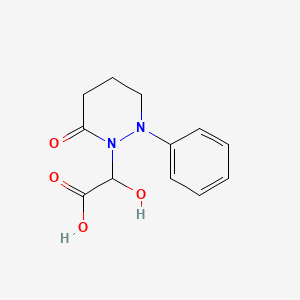
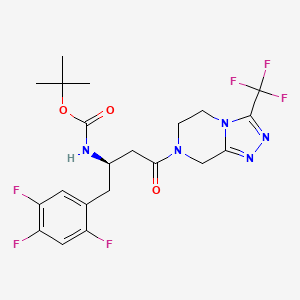
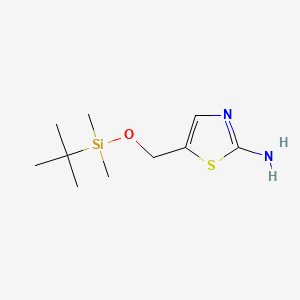

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
